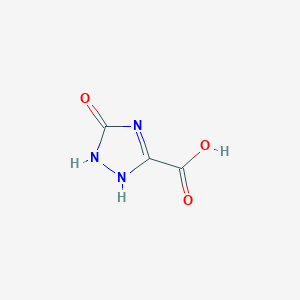
苯甲酰-dl-苯丙氨酸
描述
2-(benzoylamino)-3-phenylpropanoic acid is a member of the class of benzamides that is 3-phenylpropanoic acid in which one of the hydrogens at position 2 has been replaced by a benzoylamino group. It is a N-acyl-amino acid and a member of benzamides.
科学研究应用
降血糖活性: Shinkai 等人 (1988) 发现 N-苯甲酰-DL-苯丙氨酸具有降血糖活性。他们的研究涉及合成和评估各种类似物以降低血糖活性,导致开发出比原始化合物更有效的化合物 (Shinkai 等人,1988).
生物学中的光交联: Chin 等人 (2002) 利用苯甲酰苯丙氨酸在大肠杆菌中将蛋白质进行体内整合。这种方法涉及使用苯甲酰苯丙氨酸作为光交联剂,对于探索体外和体内的蛋白质相互作用非常重要 (Chin 等人,2002).
厌氧芳香族代谢: Hirsch 等人 (1998) 研究了 Azoarcus evansii 中苯乙二醛氧化还原酶,该酶参与苯丙氨酸厌氧代谢为苯甲酰辅酶 A,这是芳香族代谢中的一个关键中间体 (Hirsch 等人,1998).
钙调蛋白的光标记: Kauer 等人 (1986) 证明了对苯甲酰-L-苯丙氨酸用于钙调蛋白的光标记,这是一种用于研究蛋白质相互作用的有用方法 (Kauer 等人,1986).
X 射线和固态核磁共振研究: Potrzebowski 等人 (2000) 对 N-苯甲酰-苯丙氨酸进行了 X 射线和固态核磁共振研究,深入了解其分子结构 (Potrzebowski 等人,2000).
酯酶活性: Bannerman 和 Nicolet (1976) 从 Micropolyspora faeni 中分离出一种水解 N-苯甲酰-DL-苯丙氨酸-β-萘甲酯的酶。该酶具有医学意义,并因其特性而被表征 (Bannerman 和 Nicolet,1976).
氢键研究: Potrzebowski 等人 (1999) 使用固态核磁共振波谱研究了 N-苯甲酰-苯丙氨酸中的氢键。这项研究有助于理解此类化合物中的分子间相互作用 (Potrzebowski 等人,1999).
细菌中的苯丙氨酸代谢: Schneider 等人 (1997) 研究了 Thauera aromatica 中苯丙氨酸的厌氧代谢,深入了解了所涉及的酶促过程 (Schneider 等人,1997).
作用机制
Target of Action
The primary targets of Benzoyl-dl-phenylalanine are Tyrosine-protein phosphatase non-receptor type 1 and Tyrosine–tRNA ligase, cytoplasmic . These proteins play crucial roles in cellular processes, including protein synthesis and signal transduction .
Biochemical Pathways
Benzoyl-dl-phenylalanine may affect various biochemical pathways. For instance, it has been used in the photolabeling of calmodulin, a protein that interacts with various enzymes and other proteins, influencing numerous cellular processes . .
Result of Action
The molecular and cellular effects of Benzoyl-dl-phenylalanine’s action are largely dependent on its interactions with its targets. For example, its use in photolabeling calmodulin suggests it may influence the activities of the many enzymes that interact with calmodulin . .
Action Environment
The action, efficacy, and stability of Benzoyl-dl-phenylalanine can be influenced by various environmental factors. For instance, the photoreactivity of Benzoyl-dl-phenylalanine suggests that light exposure could influence its activity . Additionally, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
生化分析
Biochemical Properties
Benzoyl-dl-phenylalanine plays a significant role in biochemical reactions, primarily as a photoreactive amino acid analog. It is often used in photoaffinity labeling, a technique that helps identify and study protein interactions. For instance, benzoyl-dl-phenylalanine can be incorporated into synthetic peptides, which can then be used to probe the binding sites of proteins such as calmodulin . The interaction between benzoyl-dl-phenylalanine and calmodulin is specific and can be induced by photolysis, leading to covalent modification of the protein. This specificity makes it a valuable tool for studying protein-protein interactions and enzyme-substrate relationships.
Cellular Effects
The effects of benzoyl-dl-phenylalanine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways and gene expression by acting as a photoreactive probe. When incorporated into peptides, benzoyl-dl-phenylalanine can be used to study the dynamics of protein interactions within cells. For example, its incorporation into calmodulin-binding peptides allows researchers to investigate the role of calmodulin in various cellular processes, including signal transduction and gene regulation . Additionally, benzoyl-dl-phenylalanine can affect cellular metabolism by interacting with enzymes involved in amino acid metabolism.
Molecular Mechanism
At the molecular level, benzoyl-dl-phenylalanine exerts its effects through specific binding interactions and photoreactive properties. Upon exposure to ultraviolet light, the benzoyl group forms a reactive intermediate that can covalently bind to nearby biomolecules. This photoreactive property is utilized in photoaffinity labeling to study enzyme mechanisms and protein interactions. For instance, benzoyl-dl-phenylalanine can be used to identify the binding sites of enzymes by forming covalent bonds with amino acid residues in the active site . This technique provides insights into the molecular mechanisms of enzyme catalysis and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoyl-dl-phenylalanine can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but its photoreactive properties can lead to degradation upon prolonged exposure to light. Studies have shown that benzoyl-dl-phenylalanine can maintain its activity for extended periods when stored in the dark and at low temperatures . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s photoreactive properties are used to study protein interactions over time.
Dosage Effects in Animal Models
The effects of benzoyl-dl-phenylalanine in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study protein interactions without significant adverse effects. At high doses, benzoyl-dl-phenylalanine can exhibit toxic effects, including disruption of cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s photoreactive properties become more pronounced at higher concentrations, leading to increased covalent modification of proteins.
Metabolic Pathways
Benzoyl-dl-phenylalanine is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . Additionally, benzoyl-dl-phenylalanine can interact with enzymes involved in the phenylpropanoid pathway, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of benzoyl-dl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Once inside the cell, benzoyl-dl-phenylalanine can interact with binding proteins that facilitate its localization to specific sites, such as the cytoplasm or organelles. This distribution is crucial for its function as a photoreactive probe in biochemical studies.
Subcellular Localization
Benzoyl-dl-phenylalanine exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to various cellular compartments, including the cytoplasm and organelles, through specific targeting signals and post-translational modifications . For example, when incorporated into peptides, benzoyl-dl-phenylalanine can be directed to the nucleus or mitochondria, where it can interact with proteins involved in gene expression and energy metabolism. This subcellular localization is critical for its role in studying protein interactions and enzyme mechanisms.
属性
IUPAC Name |
2-benzamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311364 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2901-76-0, 93059-41-7, 2566-22-5 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2901-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167264 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B7734470.png)

![(2Z)-4-[(4-ethylphenyl)amino]-3-methyl-4-oxobut-2-enoic acid](/img/structure/B7734486.png)

![2-{2-[2-(2-Formylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B7734498.png)




![[2-(4-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B7734533.png)
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7734541.png)


![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7734575.png)